2,4-Di-tert-butylphenol

Descripción general

Descripción

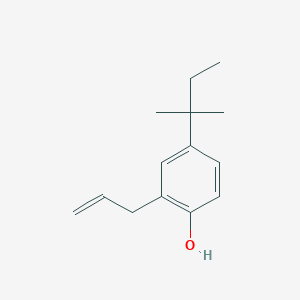

El 2,4-Di-tert-butilfenol es un compuesto químico que pertenece a la familia de los fenoles. Es conocido por sus propiedades antioxidantes, que lo hacen útil en diversas aplicaciones industriales. El compuesto tiene la fórmula molecular C14H22O y un peso molecular de 206,32 g/mol . Se encuentra comúnmente en los aceites esenciales y exhibe una potente toxicidad contra una amplia gama de organismos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2,4-Di-tert-butilfenol se sintetiza típicamente mediante la alquilación del fenol con isobuteno. La reacción es catalizada por un tamiz molecular dopado con óxido de metal de transición, como La2O3 o CeO2, bajo condiciones de agitación y calentamiento . La reacción procede de la siguiente manera: [ \text{Fenol} + \text{Isobuteno} \rightarrow \text{2,4-Di-tert-butilfenol} ]

Métodos de producción industrial: En entornos industriales, la producción de 2,4-Di-tert-butilfenol implica el uso de un método de producción limpio que minimiza los subproductos y mejora la selectividad de la reacción. Este método incluye la regeneración y el reciclaje del catalizador, haciendo el proceso más sostenible .

Análisis De Reacciones Químicas

Alkylation with Cinnamyl Alcohol

2,4-DTBP undergoes alkylation with cinnamyl alcohol using Al-substituted hexagonal molecular silica catalysts, yielding derivatives used in UV stabilizers and antioxidants . Reaction conditions (e.g., solvent, temperature) critically influence selectivity and yield.

Reactivity with High-Valent Iron Complexes

2,4-DTBP reacts with non-heme iron(IV)-oxo complexes (e.g., [Fe^IV(O)(TMC)]²⁺ ) via hydrogen atom transfer (HAT) . Kinetic studies reveal:

This reactivity is driven by the phenol's O–H bond dissociation energy (BDE ≈ 85 kcal/mol) and electronic effects of substituents .

Adipogenesis Induction via RXRα Activation

2,4-DTBP activates the retinoid X receptor α (RXRα) , promoting adipogenesis in human mesenchymal stem cells. Structural studies confirm direct binding to RXRα’s ligand-binding domain (LBD) via hydrophobic interactions .

-

Key residues : Phe313, Leu436, and Val342 stabilize binding .

-

Biological impact : Triggers PPARγ/RXRα heterodimer activation, upregulating adipogenic genes (e.g., FABP4, ADIPOQ) .

Antimicrobial Activity

2,4-DTBP inhibits Ralstonia solanacearum growth and virulence by:

-

Disrupting membrane integrity : Increases reactive oxygen species (ROS) and electrolyte leakage .

-

Downregulating pathogenicity genes : RipA1, RipE1, and RipAB expression reduced by >50% .

Quorum Sensing Inhibition

In Pseudomonas aeruginosa, 2,4-DTBP suppresses quorum sensing (QS) by:

-

Reducing virulence factor production (e.g., pyocyanin, elastase) .

-

Downregulating QS genes: lasI, lasR, rhlI, and rhlR by 60–80% at 100 µg/mL .

Degradation and Stability

-

Photodegradation : UV exposure leads to radical formation, necessitating stabilization in industrial applications .

Comparative Reactivity of Structural Analogs

The position of tert-butyl groups significantly impacts reactivity:

| Compound | (M⁻¹s⁻¹) | Relative Reactivity | Application |

|---|---|---|---|

| 2,4-DTBP | 71.15 | 1.0 (Reference) | Antioxidant synthesis |

| 2,6-Di-tert-butylphenol | 0.026 | 0.0004 | UV stabilizers |

| 4-Methoxy-2,6-DTBP | 71.15 | 1.0 | Radical scavenger |

Data sourced from kinetic studies .

Reaction Mechanisms and Kinetic Insights

-

HAT Mechanism : Dominates in reactions with iron-oxo complexes, evidenced by linear free-energy relationships (LFER) and KIE values .

-

Electrophilic Substitution : Governs alkylation and phosphorylation reactions, with steric effects dictating regioselectivity .

This synthesis of chemical reactions underscores 2,4-DTBP’s versatility in organic synthesis, industrial applications, and biochemical modulation, validated by diverse experimental data .

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Antioxidant Production

2,4-DTBP is primarily utilized as a precursor for phosphite antioxidants in the manufacture of polyolefins. These antioxidants help prevent oxidative degradation in plastics and other materials, enhancing their durability and lifespan .

1.2 UV Stabilizers

The compound serves as an intermediate for synthesizing UV stabilizers, which protect materials from ultraviolet radiation damage. This application is crucial in industries producing outdoor products such as coatings and plastics .

Pharmaceutical Applications

2.1 Antimicrobial Properties

Recent studies have highlighted the potential of 2,4-DTBP as an antimicrobial agent. It has been isolated from the endophytic fungus Daldinia eschscholtzii, demonstrating the ability to inhibit quorum sensing in Pseudomonas aeruginosa, a significant pathogen known for its resistance to multiple drugs. This inhibition reduces the secretion of virulence factors and biofilm formation, suggesting that 2,4-DTBP could be developed as a standalone or adjunct therapy against infections .

2.2 Endocrine Disruption and Obesogen Effects

Research indicates that 2,4-DTBP can induce adipogenesis in human mesenchymal stem cells, acting as an obesogen and endocrine disruptor through retinoid X receptors (RXRs). This property raises concerns regarding its safety and potential health impacts .

Agricultural Applications

3.1 Pest Control

A novel application of 2,4-DTBP involves its use as an agonist for insect odorant receptors. This specificity allows it to potentially serve as a targeted pest control agent, minimizing damage to non-target species while effectively managing pest populations .

Environmental Applications

4.1 Antioxidant Activity

Studies have shown that 2,4-DTBP exhibits significant antioxidant activity, with high scavenging capacities against free radicals like DPPH and ABTS. This property suggests its potential use in environmental applications where oxidative stress mitigation is necessary .

4.2 Pollution Studies

Recent investigations have identified 2,4-DTBP as a ubiquitous pollutant in both built and natural environments. Its presence in microplastics highlights the need for monitoring and managing this compound to mitigate environmental contamination .

Case Studies

Mecanismo De Acción

El mecanismo de acción del 2,4-Di-tert-butilfenol implica su interacción con diversos objetivos moleculares y vías:

Actividad antifúngica: El compuesto altera la pared celular, la membrana celular y la homeostasis redox celular de los hongos, lo que lleva a la muerte celular.

Efectos neurotóxicos: En insectos, inhibe la actividad de la monoamino oxidasa (MAO), lo que lleva a la acumulación de aminas biógenas y síntomas neurotóxicos.

Comparación Con Compuestos Similares

El 2,4-Di-tert-butilfenol es único debido a su estructura y propiedades específicas. Los compuestos similares incluyen:

2,6-Di-tert-butilfenol: Otro antioxidante fenólico con aplicaciones similares.

Hidroxitolueno butilado (BHT): Un antioxidante ampliamente utilizado en alimentos y cosméticos.

2,4,6-Tri-tert-butilfenol: Conocido por sus fuertes propiedades antioxidantes.

Estos compuestos comparten actividades antioxidantes similares, pero difieren en sus aplicaciones específicas y efectividad.

Actividad Biológica

2,4-Di-tert-butylphenol (2,4-DTBP) is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and herbicidal properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of 2,4-DTBP.

2,4-DTBP is a phenolic compound commonly found in various organisms, including bacteria, fungi, and plants. It is produced as a secondary metabolite and has been identified in at least 169 species across multiple taxa . Its chemical structure features two tert-butyl groups attached to the phenolic ring, which contribute to its unique biological properties.

Quorum Sensing Inhibition

Recent studies have highlighted 2,4-DTBP's role as an inhibitor of quorum sensing (QS) in Pseudomonas aeruginosa, a significant pathogen known for its antibiotic resistance. Research indicates that treatment with 2,4-DTBP reduces the secretion of virulence factors and biofilm formation in a dose-dependent manner. The compound was shown to significantly downregulate quorum-sensing-related genes such as lasI, lasR, rhlI, and rhlR .

Table 1: Effects of 2,4-DTBP on P. aeruginosa

| Parameter | Control | 2,4-DTBP Treatment |

|---|---|---|

| Biofilm Formation (OD595) | 0.85 | 0.32 |

| Pyocyanin Production (µg/mL) | 120 | 45 |

| Violacein Production (µg/mL) | 150 | 30 |

Synergistic Effects with Antibiotics

In combination with traditional antibiotics like ampicillin, 2,4-DTBP exhibited synergistic effects that enhanced bactericidal activity against P. aeruginosa. This suggests potential applications in developing new anti-virulence strategies .

Antioxidant Activity

2,4-DTBP is recognized for its antioxidant properties; however, its efficacy is reported to be lower than that of butylated hydroxytoluene (BHT). The antioxidant activity is attributed to the presence of the tert-butyl groups which influence the stability of the phenolic hydroxyl group .

Table 2: Comparative Antioxidant Activity

| Compound | IC50 (µg/mL) |

|---|---|

| BHT | 10 |

| 2,4-DTBP | 25 |

Herbicidal Properties

Research has demonstrated that 2,4-DTBP possesses potent herbicidal activity by altering chloroplast ultrastructure in target plants. This leads to reduced physiological activity and can be utilized in agricultural applications to manage weed populations effectively .

Case Studies

- Endophytic Fungi Source : A study isolated 2,4-DTBP from the endophytic fungus Daldinia eschscholtzii, which was found to inhibit QS in pathogenic bacteria. This case highlights the potential of natural sources for developing new antimicrobial agents .

- Toxicological Studies : Investigations into the toxicological effects of 2,4-DTBP indicate that it exhibits lower toxicity compared to other industrial chemicals when tested on animal models . This finding is crucial for assessing safety in potential applications.

Propiedades

IUPAC Name |

2,4-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWICRCANNIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026602 | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, Solid; [EPA ChAMP: Hazard Characterization] Yellow or white crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

263.5 °C, 263.00 to 264.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 35 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; insoluble in alkali, 0.035 mg/mL at 25 °C | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0075 [mmHg], 4.77X10-3 mm Hg at 24 °C (extrapolated) | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow powder or solid | |

CAS No. |

96-76-4 | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOB94G6HZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Di-tert-butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.